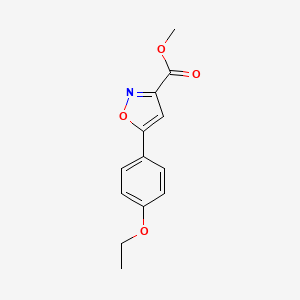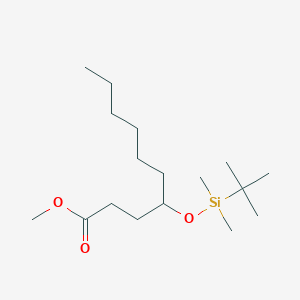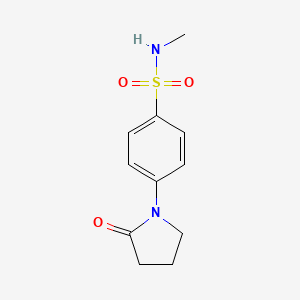
N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with N-methyl-2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the pyrrolidinyl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biomedical research.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide: This compound is unique due to its specific structure and functional groups.
4-Methyl-N-(3-(4-morpholinyl)propyl)-3-(2-oxo-1-pyrrolidinyl)benzamide: A similar compound with a morpholinyl group instead of a methyl group.
N-Ethyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide: A related compound with an ethyl group instead of a methyl group.
Uniqueness
N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N2O3S/c1-12-17(15,16)10-6-4-9(5-7-10)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3 |
Clave InChI |
HTYUAPADZFGZPD-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


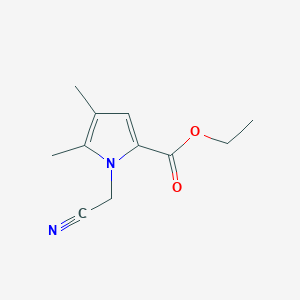
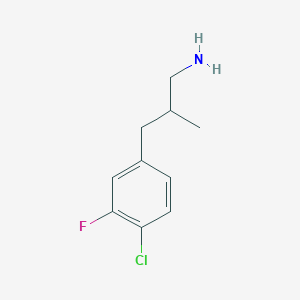
![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
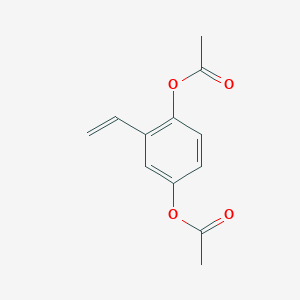
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)

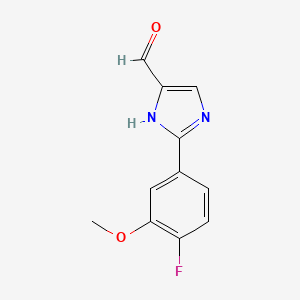

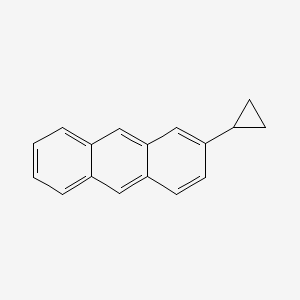
![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)


